molecular formula C9H13NO B13801034 6-Butylpyridin-3-ol

6-Butylpyridin-3-ol

Cat. No.: B13801034
M. Wt: 151.21 g/mol
InChI Key: BYDTWQDAIKVELX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Butylpyridin-3-ol (CAS Registry Number: 654665-94-8) is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . This pyridinol derivative serves as a versatile chemical building block and intermediate in organic synthesis and medicinal chemistry research. Its structure, featuring a hydroxyl group at the 3-position and a butyl chain at the 6-position of the pyridine ring, makes it a valuable scaffold for constructing more complex molecules . Researchers can leverage this compound in the design and synthesis of novel compounds, such as analogues of known active pharmaceutical ingredients. The structural motif of substituted pyridin-3-ols is found in compounds with documented scientific interest, including those studied for their crystalline properties and potential biological activities . The provided molecular specifications, including the SMILES string (CCCCc1ccc(cn1)O) and the InChI key, facilitate its identification and use in computational chemistry and database registration . Key calculated physicochemical parameters include a density of approximately 1.029 g/cm³ and a boiling point of around 321.23°C at 760 mmHg, which are essential for planning experimental reactions and purification processes . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

6-butylpyridin-3-ol

InChI

InChI=1S/C9H13NO/c1-2-3-4-8-5-6-9(11)7-10-8/h5-7,11H,2-4H2,1H3

InChI Key

BYDTWQDAIKVELX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC=C(C=C1)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 6 Butylpyridin 3 Ol

Established Synthetic Pathways to 6-Butylpyridin-3-ol

The synthesis of 6-substituted pyridin-3-ols like this compound can be approached through various strategic routes, primarily involving either the construction of the pyridine (B92270) ring with the substituents already in place or the functionalization of a pre-formed pyridine core.

Total Synthesis Approaches

While a specific, dedicated total synthesis for this compound is not extensively documented in seminal literature, its synthesis can be projected from established methods for analogous 3-hydroxypyridine (B118123) derivatives. A general strategy often involves the initial construction of a pyridine ring followed by modifications. One plausible route begins with a suitable pyridine precursor, such as 3-hydroxypyridine or a protected version, which then undergoes functionalization at the 6-position.

Alternatively, synthesis can commence from acyclic precursors. The construction of the pyridine ring often relies on condensation reactions. For instance, the reaction between 1,5-dicarbonyl compounds and an ammonia (B1221849) source is a classical method for forming the pyridine heterocycle. numberanalytics.com In the context of this compound, a custom-designed acyclic precursor incorporating the butyl group would be required.

A frequently employed strategy for analogous compounds, such as 6-substituted-2,4-dimethyl-3-pyridinols, involves a low-temperature conversion of an aryl bromide to the corresponding alcohol as a final step. acs.orgnih.gov This suggests a viable pathway where a 3-bromo-6-butylpyridine intermediate is synthesized first, followed by hydroxylation.

Convergent and Divergent Synthetic Strategies

Both convergent and divergent strategies offer efficient pathways to this compound and its derivatives, optimizing yield and allowing for molecular diversity.

Convergent Synthesis: A convergent approach involves the independent synthesis of key fragments of the target molecule, which are then combined in a later stage. wikipedia.org For this compound, this could involve:

Fragment A: A butylated building block.

Divergent Synthesis: A divergent strategy is particularly powerful for creating a library of related compounds from a common intermediate. researchgate.net A key intermediate, such as 6-chloropyridin-3-ol, could be synthesized and subsequently reacted with a variety of reagents to produce diverse 6-substituted pyridin-3-ols. To obtain the target compound, this intermediate would be reacted with a butyl-containing organometallic reagent (e.g., butylmagnesium bromide or butylboronic acid). This modular approach was successfully used in the preparation of various 6-substituted pyridin-3-yl C-nucleosides from a common 6-chloropyridin-3-yl intermediate. nih.gov

StrategyDescriptionHypothetical Example for this compoundAdvantage
LinearStep-by-step modification of a single starting material.Pyridine → 3-Hydroxypyridine → 6-Bromo-3-hydroxypyridine → this compoundConceptually simple.
ConvergentIndependent synthesis of fragments followed by late-stage coupling. wikipedia.org(3-Hydroxypyridin-6-yl)boronic acid + Butyl bromide → this compoundHigher overall yield. wikipedia.org
DivergentSynthesis of a common intermediate that is reacted to form a library of analogues. researchgate.net6-Chloropyridin-3-ol + Butylboronic acid → this compoundEfficient for generating molecular diversity.

Precursor Chemistry and Intermediate Reactions in Pyridine Ring Formation

The chemical identity of substituents on the final pyridine ring is often determined by the choice of acyclic building blocks used in its construction. nih.gov Common precursors for forming the pyridine ring include 1,3-dicarbonyl compounds, α,β-unsaturated ketones, and nitriles, which undergo cyclocondensation with an ammonia source. numberanalytics.comnih.gov For example, the Bönnemann cyclization involves the reaction of a nitrile with an alkyne. numberanalytics.com

In many modern syntheses, the focus lies on the functionalization of pre-existing pyridine rings. Halogenated pyridines are exceptionally versatile and crucial intermediates. For instance, the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols has been achieved starting from a 3-bromopyridine (B30812) precursor. acs.orgnih.gov Similarly, 2-chloro-5-iodopyridine (B1352245) has served as a key starting material for preparing 6-substituted pyridin-3-yl nucleosides, where the iodine at the 5-position (corresponding to the 3-position of the final product) and the chlorine at the 2-position (corresponding to the 6-position) allow for sequential, site-selective functionalization. nih.gov The synthesis of N-butyl-3-cyano-6-hydroxy-4-methyl-2-pyridone from butylamine (B146782) and methyl acetoacetate (B1235776) demonstrates a direct method of incorporating the butyl group during the ring-forming process. chemicalbook.com

Precursor TypeGeneral ReactionRelevance to this compound
1,5-Dicarbonyl CompoundCyclocondensation with ammoniaAllows for construction of the pyridine skeleton with pre-installed substituents.
Halogenated Pyridine (e.g., 3-Bromo-6-butylpyridine)Hydroxylation or other nucleophilic substitutionEnables late-stage introduction of the hydroxyl group. acs.orgnih.gov
Halogenated Pyridine (e.g., 6-Chloro-3-hydroxypyridine)Cross-coupling reaction with a butyl organometallic reagentAllows for late-stage introduction of the butyl group. nih.gov
Amine (e.g., 6-Butyl-pyridin-3-amine)Diazotization followed by hydrolysisA potential route where the amine is converted to a hydroxyl group. lookchem.com

Biocatalytic and Chemoenzymatic Synthesis of Pyridine Derivatives

The application of biocatalysis in synthesizing pyridine derivatives represents a growing field focused on green and sustainable chemistry. numberanalytics.com Enzymes and whole-cell systems offer high selectivity and can operate under mild conditions, often precluding the need for harsh reagents and protecting groups. rsc.org

While a specific biocatalytic route to this compound is not prominently featured in the literature, related transformations highlight the potential of this approach.

Enzyme-Catalyzed Reactions: Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been found to catalyze multicomponent reactions to form complex heterocyclic systems like imidazo[1,2-a]pyridines. researchgate.net This demonstrates the utility of enzymes in constructing heterocyclic cores.

Whole-Cell Biocatalysis: Whole-cell biocatalysts are effective for oxyfunctionalization reactions. For example, recombinant microbial cells have been used for the one-pot synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, achieving high titers and simplifying the process compared to traditional chemical routes that require strong oxidizing and reducing agents. rsc.orgrsc.org Furthermore, whole cells of Burkholderia sp. MAK1 have been shown to regioselectively hydroxylate various aminopyridines to produce 6-aminopyridin-3-ols. nih.gov This enzymatic machinery for hydroxylating the pyridine ring at the 3-position is directly relevant to the synthesis of the target compound.

A chemoenzymatic strategy combines the versatility of chemical synthesis with the high selectivity of biocatalysis. rsc.orgnih.gov For this compound, a chemoenzymatic route could involve the chemical synthesis of a 6-butylpyridine precursor, followed by a highly regioselective enzymatic hydroxylation at the C-3 position.

Derivatization and Functionalization Strategies of the this compound Scaffold

Once synthesized, the this compound scaffold can be further modified to create a range of derivatives. The primary sites for functionalization are the hydroxyl group and the pyridine ring itself. The hydroxyl group can readily undergo O-alkylation or O-acylation to form ethers and esters, respectively. The pyridine ring's reactivity is influenced by the existing electron-donating hydroxyl and butyl groups.

Substitutions on the Pyridine Ring

Electrophilic substitutions on the pyridine ring are generally suppressed due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org However, the presence of the strongly activating hydroxyl group at the 3-position and the alkyl group at the 6-position enhances the electron density of the ring, facilitating electrophilic attack at the C-2, C-4, and C-5 positions.

A more controlled and versatile method for introducing a wide array of substituents relies on modern cross-coupling chemistry. This approach typically starts with a halogenated derivative of this compound. A key modular strategy involves preparing a dihalogenated pyridine and performing sequential, site-selective cross-coupling reactions. For instance, a protected 2,5-dihalo-3-hydroxypyridine could first undergo a Suzuki or Stille coupling to introduce the butyl group at the 6-position, followed by a second coupling reaction (e.g., Sonogashira, Buchwald-Hartwig amination) at the remaining halogenated site to introduce another functional group. This type of modular synthesis has been effectively demonstrated for creating libraries of 6-substituted pyridin-3-yl C-nucleosides via palladium-catalyzed cross-coupling, amination, and alkoxylation reactions on a 6-chloropyridin-3-yl intermediate. nih.gov

Reaction TypeReagents & ConditionsResulting Functional GroupReference Example
Suzuki CouplingR-B(OH)₂, Pd catalyst, baseAryl, Hetaryl, AlkylUsed for derivatizing 6-chloropyridine intermediates. nih.gov
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, baseAlkynylCommon for functionalizing halo-pyridines.
Buchwald-Hartwig AminationAmine, Pd catalyst, baseAmino (primary, secondary)Used for amination of 6-chloropyridine intermediates. nih.gov
AlkoxylationAlcohol, baseAlkoxyUsed for alkoxylation of 6-chloropyridine intermediates. nih.gov
NitrationHNO₃/H₂SO₄Nitro (-NO₂)Direct nitration of activated pyridines is possible. wikipedia.org

Transformations Involving the Hydroxyl Group

The hydroxyl group at the C-3 position of the pyridine ring is a key site for functionalization. Its nucleophilic character allows for reactions such as etherification and esterification, providing pathways to a variety of derivatives.

Etherification: The conversion of the hydroxyl group to an ether is a common transformation, typically achieved through the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of the hydroxyl group with a suitable base to form a more nucleophilic alkoxide, which then reacts with an alkyl halide in a nucleophilic substitution (SN2) reaction. masterorganicchemistry.comwikipedia.org Common bases used for this purpose include sodium hydride (NaH). For instance, 3-hydroxypyridines can be converted to their corresponding methyl ethers by reaction with methyl iodide in the presence of NaH in a solvent like tetrahydrofuran (B95107) (THF). dur.ac.uk

A specific example analogous to the etherification of this compound is the synthesis of 2-t-butyl-5-[{6-(4-fluorobenzyloxy)-3-pyridyl}-methyloxy]-4-methyl-3(2H)-pyridazinone. In this multi-step synthesis, a substituted 3-pyridyl-methanol is treated with sodium hydride in N,N-dimethylformamide (DMF) to form the alkoxide, which is then reacted with a chloro-pyridazinone derivative to form the ether linkage. prepchem.com The synthesis of 3-benzyloxy-2-pyridinone derivatives has also been reported, where the hydroxyl group is alkylated using reagents like allyl bromide or tert-butyl bromoacetate (B1195939) in the presence of a base. nih.gov These examples demonstrate that the hydroxyl group of pyridinols is readily alkylated to form ethers.

ReactionReagents and ConditionsProduct TypeReference(s)
O-Methylation 1. NaH, THF2. Methyl IodideMethyl Ether dur.ac.uk
O-Alkylation 1. NaH, DMF2. Alkyl Halide (e.g., R-Cl)Alkyl Ether prepchem.com
O-Benzylation 1. NaH, THF2. Benzyl BromideBenzyl Ether dur.ac.uk
O-Alkylation (Phase Transfer) Alkyl Halide, KF/Al2O3, CH3CNAlkyl Ether nih.gov

Esterification: The hydroxyl group of this compound can also be acylated to form esters. This is typically achieved by reaction with an acyl chloride or a carboxylic acid anhydride. chemguide.co.uk The reaction with an acyl chloride is often rapid and can be performed at room temperature. libretexts.org A base, such as pyridine or triethylamine, is commonly added to neutralize the hydrogen chloride (HCl) byproduct. researchgate.netambeed.com

For example, the reaction of an alcohol with an acyl chloride like ethanoyl chloride is vigorous and produces the corresponding ester and HCl. libretexts.org While this direct method is effective, converting the alcohol to a more reactive alkoxide with a base like sodium hydride can also facilitate the reaction. dur.ac.uk The esterification of phenols, which have similar reactivity to pyridinols, with less reactive acyl chlorides like benzoyl chloride can be facilitated by first converting the phenol (B47542) to its more nucleophilic phenoxide salt using sodium hydroxide. chemguide.co.uk

ReactionReagents and ConditionsProduct TypeReference(s)
Acylation Acyl Chloride (e.g., R-COCl), Base (e.g., Triethylamine)Ester researchgate.netambeed.com
Acylation (via alkoxide) 1. NaH, THF2. Acyl Chloride (e.g., Phenyl propionic acid chloride)Ester dur.ac.uk
Esterification with Carboxylic Acid Carboxylic Acid, Acid Catalyst (e.g., H2SO4), HeatEster chemguide.co.uk

Modifications of the Butyl Side Chain

The butyl group at the C-6 position, while generally less reactive than the hydroxyl group, can undergo several transformations, primarily at the benzylic-like α-carbon.

Oxidation: The alkyl side chains of pyridine rings can be oxidized to various functional groups, including aldehydes and carboxylic acids. Current time information in Bangalore, IN. The specific product often depends on the oxidizing agent and the reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) can convert alkylpyridines to the corresponding pyridine carboxylic acids. nih.gov For example, alpha-picoline (2-methylpyridine) can be oxidized to picolinic acid using manganese dioxide in sulfuric acid. nih.gov Milder oxidation conditions are required to stop the reaction at the aldehyde stage. Current time information in Bangalore, IN. It is important to note that under harsh oxidation conditions, destructive oxidation of the pyridine ring itself can occur. Current time information in Bangalore, IN. N-oxidation, the formation of a pyridine N-oxide, is another possible oxidation reaction when using reagents like dimethyldioxirane (B1199080) or hydrogen peroxide with a catalyst. prepchem.comrsc.org

Halogenation: Introducing a halogen to the butyl side chain, particularly at the α-position (benzylic position), would be a valuable transformation for further functionalization. Benzylic bromination is commonly achieved using N-bromosuccinimide (NBS) with a radical initiator like AIBN. nih.gov However, in pyridine systems, competitive halogenation of the electron-rich pyridine ring can occur. nih.gov For instance, an attempt to brominate a benzylic position on a pyridone derivative using NBS and AIBN resulted in bromination on the pyridone ring instead of the desired side-chain functionalization. nih.gov This indicates that achieving selective side-chain halogenation on this compound may require careful selection of reagents and conditions to avoid competing ring halogenation.

Deprotonation and Alkylation: The α-protons of alkyl groups at the 2- and 4-positions of the pyridine ring are acidic and can be removed by a strong base, such as organolithium reagents (e.g., PhLi) or lithium diisopropylamide (LDA), to form a carbanion. libretexts.orgresearchgate.net This nucleophilic carbanion can then react with various electrophiles, allowing for the elongation or functionalization of the side chain. While α- and γ-alkyl groups are readily deprotonated, β-alkyl groups (like those at the 3- or 5-position) are significantly less acidic and harder to deprotonate. researchgate.net

Formation of Polycyclic and Fused Heterocyclic Systems

This compound serves as a potential scaffold for the synthesis of more complex polycyclic and fused heterocyclic systems. These structures are prevalent in natural products and pharmaceutically active compounds. dokumen.pubuou.ac.in The construction of such systems often involves intramolecular cyclization reactions or intermolecular cycloadditions. rsc.orgnih.gov

Intramolecular Cyclization: To form a fused ring system via intramolecular cyclization, the butyl side chain and another part of the molecule (often attached to the nitrogen or an adjacent ring position) must be appropriately functionalized to react with each other. For example, a common strategy is the intramolecular Friedel-Crafts reaction, where an acyl or alkyl group attached to the pyridine ring or its side chain can cyclize onto an adjacent aromatic ring under acidic conditions. nih.govresearchgate.netrsc.org Another approach involves radical cyclization, where a radical generated on the side chain can add to an unsaturated bond elsewhere in the molecule to form a new ring. rsc.org

Cycloaddition Reactions: The Diels-Alder reaction is a powerful tool for forming six-membered rings and can be used to construct fused pyridine systems. sigmaaldrich.comebsco.comtaylorandfrancis.com In a hetero-Diels-Alder reaction, the pyridine ring itself (or a derivative) can act as the diene or dienophile. scribd.combeilstein-journals.org For instance, 3-oxidopyridinium betaines, generated in situ from 3-hydroxypyridinium (B1257355) salts, undergo [5+2] cycloaddition reactions with alkenes to build N-heterobicyclic frameworks. google.com This strategy could potentially be applied to this compound after N-alkylation to generate the reactive betaine (B1666868) intermediate, leading to the formation of a bicyclic system containing the butyl group.

The synthesis of complex fused systems like indoloquinolines and dihydrobenzofuroquinolines has been achieved through palladium-catalyzed cascade cyclizations, often starting from functionalized anilines and allenes. rsc.org While not starting directly from this compound, these methodologies highlight the types of advanced strategies that could be adapted. For example, converting the hydroxyl group of this compound to an amino group could open up pathways to synthesize fused systems like pyrido[2,3-d]pyrimidines through condensation reactions with reagents like ethyl acetoacetate or malononitrile. ulisboa.pt

Synthetic StrategyDescriptionPotential Application to this compoundReference(s)
Intramolecular Friedel-Crafts Acid-catalyzed cyclization of an appended acyl or alkyl group onto an aromatic ring.Functionalization of the butyl chain or N-alkylation with an arylalkyl group, followed by cyclization. nih.govrsc.org
[5+2] Cycloaddition Reaction of a 3-oxidopyridinium betaine with an alkene to form a 7-membered bicyclic system.N-alkylation of this compound to form the betaine, followed by reaction with a dienophile. google.com
Hetero-Diels-Alder [4+2] cycloaddition where the pyridine derivative acts as a diene or dienophile.Conversion of the pyridine ring into a suitable diene for reaction with an alkene. scribd.combeilstein-journals.org
Condensation Reactions Cyclization following condensation of a functionalized pyridine with a suitable partner.Conversion of the hydroxyl to an amino group, followed by reaction with dicarbonyl compounds to form fused pyrimidines. ulisboa.pt

Advanced Spectroscopic and Analytical Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. wikipedia.orgnih.gov

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure of 6-Butylpyridin-3-ol. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of unique carbon atoms. cienotes.comhuji.ac.il

For this compound, the absence of molecular symmetry results in distinct signals for each proton and carbon atom. The expected chemical shifts in the ¹H NMR spectrum are influenced by the electron-withdrawing nature of the nitrogen atom and the electron-donating effect of the hydroxyl group on the pyridine (B92270) ring. Protons on the aromatic ring are expected to appear in the downfield region (6.0-8.5 ppm), while the protons of the aliphatic butyl chain will resonate in the upfield region (0.8-3.0 ppm). orgchemboulder.com

The ¹³C NMR spectrum is characterized by a wider chemical shift range, which minimizes signal overlap. wikipedia.orghuji.ac.il The carbon atoms of the pyridine ring are typically observed between 110 and 160 ppm, with the carbon atom bonded to the electronegative oxygen atom (C-3) appearing at a higher chemical shift. The aliphatic carbons of the butyl group resonate at lower chemical shifts, generally below 40 ppm. youtube.comlibretexts.org

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Predicted for CDCl₃ solvent)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2 8.0 - 8.2 Doublet (d) ~2.5
H-4 7.0 - 7.2 Doublet of doublets (dd) ~8.5, 2.5
H-5 6.9 - 7.1 Doublet (d) ~8.5
OH 4.5 - 6.0 Broad singlet (br s) -
H-1' (CH₂) 2.6 - 2.8 Triplet (t) ~7.6
H-2' (CH₂) 1.6 - 1.8 Sextet ~7.5
H-3' (CH₂) 1.3 - 1.5 Sextet ~7.4

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Predicted for CDCl₃ solvent)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 140 - 145
C-3 150 - 155
C-4 120 - 125
C-5 115 - 120
C-6 155 - 160
C-1' (CH₂) 35 - 40
C-2' (CH₂) 30 - 35
C-3' (CH₂) 20 - 25

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. science.govyoutube.comsdsu.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.eduuvic.ca For this compound, a COSY spectrum would show cross-peaks between H-4 and H-5 on the pyridine ring, confirming their adjacency. It would also map the connectivity of the butyl chain, showing correlations between H-1' and H-2', H-2' and H-3', and H-3' and H-4'.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edu This allows for the unambiguous assignment of carbon signals based on the more easily assigned proton signals. For example, the proton signal at ~2.7 ppm (H-1') would show a cross-peak to the carbon signal at ~37 ppm (C-1').

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). youtube.comcolumbia.edu HMBC is instrumental in connecting different fragments of the molecule. Key correlations for this compound would include:

A cross-peak between the H-1' protons of the butyl group and the C-6 and C-5 carbons of the pyridine ring, confirming the attachment point of the alkyl chain.

Correlations between the aromatic proton H-5 and carbons C-3, C-4, and C-6.

Quantitative NMR (qNMR) is a highly accurate method for determining the concentration or purity of a substance. nih.govemerypharma.com The intensity of an NMR signal is directly proportional to the number of nuclei contributing to it, allowing for precise quantification without the need for identical calibration standards. nih.govjeol.com

In the context of this compound, qNMR can be used to monitor the progress of a synthesis reaction in real-time or to determine the final yield and purity of the product. The methodology involves:

Adding a known amount of an internal standard to the reaction mixture or purified product. The standard must have a signal that is in a clear region of the spectrum, not overlapping with any analyte signals.

Acquiring a ¹H NMR spectrum under specific quantitative conditions, which include a sufficiently long relaxation delay (at least seven times the longest T1 relaxation time of the signals of interest) to ensure complete signal recovery between scans. frontiersin.org

Calculating the concentration of this compound by comparing the integral of one of its well-resolved signals (e.g., the H-2 doublet) to the integral of a known signal from the internal standard. jeol.com

This technique provides a direct measure of molar concentration, making it a valuable tool for process chemistry and quality control. emerypharma.com

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques provide valuable information about the functional groups present in a molecule and the nature of its chemical bonds. youtube.com

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). vscht.cznih.gov The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where specific peaks correspond to particular functional groups.

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure:

O-H Stretch : A strong and broad absorption band between 3200 and 3600 cm⁻¹, characteristic of the hydroxyl group involved in intermolecular hydrogen bonding.

Aromatic C-H Stretch : Medium to weak bands appearing just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).

Aliphatic C-H Stretch : Strong bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the symmetric and asymmetric stretching of the CH₂ and CH₃ groups in the butyl chain.

Aromatic C=C and C=N Stretches : Medium to strong absorptions in the 1450-1650 cm⁻¹ region, which are characteristic of the pyridine ring. researchgate.net

C-O Stretch : A strong band in the 1200-1300 cm⁻¹ region, corresponding to the stretching vibration of the phenolic C-O bond.

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibration Type Functional Group Intensity
3600 - 3200 O-H Stretch Hydroxyl (-OH) Strong, Broad
3100 - 3010 C-H Stretch Aromatic (sp²) Medium to Weak
2960 - 2850 C-H Stretch Aliphatic (sp³) Strong
1650 - 1550 C=N Stretch Pyridine Ring Medium to Strong
1600 - 1450 C=C Stretch Pyridine Ring Medium to Strong
1470 - 1430 C-H Bend Aliphatic (CH₂) Medium

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light (a laser). horiba.com While FT-IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals, whereas they may be weak or absent in the IR spectrum. youtube.comhoriba.com

For this compound, a Raman spectrum would provide confirmatory data:

Aromatic Ring Vibrations : The symmetric "ring breathing" modes of the pyridine ring, typically between 980-1050 cm⁻¹, are expected to be very strong and sharp. The other C=C and C=N stretching vibrations in the 1450-1650 cm⁻¹ range are also prominent.

Aliphatic C-H Stretches : The C-H stretching modes of the butyl group (2850-2960 cm⁻¹) will be strong.

O-H Stretch : In contrast to FT-IR, the O-H stretching vibration is typically very weak in a Raman spectrum.

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, aiding in its definitive characterization.

Electronic Spectroscopy for Photophysical Property Probing

Electronic spectroscopy techniques are instrumental in understanding the electronic structure and photophysical properties of molecules like this compound. By absorbing or emitting light, molecules provide insights into their electron transitions.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. For an organic molecule such as this compound, this technique would identify the wavelengths of light that excite electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, would reveal characteristic absorption maxima (λmax). These maxima are influenced by the molecule's conjugated π-system, including the pyridine ring and its substituents. The solvent used for analysis can also impact the spectrum due to solvatochromic effects.

Hypothetical UV-Vis Data for this compound

Solvent λmax 1 (nm) Molar Absorptivity (ε) 1 (M-1cm-1) λmax 2 (nm) Molar Absorptivity (ε) 2 (M-1cm-1)
Ethanol Data Not Available Data Not Available Data Not Available Data Not Available
Cyclohexane Data Not Available Data Not Available Data Not Available Data Not Available

Fluorescence Spectroscopy and Luminescence Studies

Fluorescence spectroscopy investigates the light emitted by a substance after it has absorbed light. If this compound were fluorescent, this technique would measure its emission spectrum, quantum yield (the efficiency of the fluorescence process), and fluorescence lifetime. These properties provide information about the molecule's excited states and de-excitation pathways. Luminescence studies would further characterize any light-emitting properties, including phosphorescence.

Hypothetical Fluorescence Data for this compound

Solvent Excitation λmax (nm) Emission λmax (nm) Quantum Yield (ΦF)
Methanol Data Not Available Data Not Available Data Not Available

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions, allowing for the precise determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact molecular mass of this compound with high precision. This allows for the unambiguous determination of its elemental formula. By comparing the measured mass to the calculated mass, the molecular formula can be confirmed.

Hypothetical HRMS Data for this compound

Ionization Mode Calculated Mass [M+H]+ Measured Mass [M+H]+ Mass Error (ppm)

Hyphenated Techniques (e.g., HPLC-MS)

Combining High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (HPLC-MS) allows for the separation of a mixture followed by the mass analysis of its components. For a pure sample of this compound, this technique would provide its retention time under specific chromatographic conditions and confirm its molecular weight.

Hypothetical HPLC-MS Data for this compound

HPLC Column Mobile Phase Retention Time (min) Detected Mass [M+H]+

Diffraction and Microscopic Techniques for Solid-State and Surface Characterization

These techniques are essential for understanding the arrangement of molecules in the solid state and for characterizing surface properties.

If a single crystal of this compound could be grown, X-ray crystallography would be the definitive method to determine its three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the crystal lattice. Microscopic techniques, such as Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM), could be used to study the morphology and topography of its solid-state form or thin films.

Due to the lack of experimental data, no specific findings can be reported for the solid-state and surface characterization of this compound.

Single-Crystal X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise atomic and molecular structure of a crystalline material. The technique involves directing a beam of X-rays onto a single crystal, which diffracts the beams into a unique pattern of reflections. By analyzing the angles and intensities of these diffracted beams, a three-dimensional model of the electron density within the crystal can be constructed, revealing the exact positions of atoms, bond lengths, bond angles, and intermolecular interactions. mdpi.com

For this compound, obtaining a single crystal of sufficient quality would allow for an unambiguous determination of its solid-state conformation. The analysis would reveal the planarity of the pyridine ring, the conformation of the butyl chain, and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which significantly influences the crystal packing. rsc.org

While specific crystallographic data for this compound is not publicly available, the table below presents representative data for a related functionalized pyridine co-crystal, (C₆F₆):(C₅H₅N), to illustrate the type of information yielded by an SCXRD analysis. nih.gov

ParameterIllustrative Value for (C₆F₆):(C₅H₅N) Co-crystal nih.gov
Chemical FormulaC₁₁H₅F₆N
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.6531(3)
b (Å)9.8732(4)
c (Å)16.8924(7)
Volume (ų)1109.28(8)
Z (Formula units per cell)4
Temperature (K)150

This interactive table provides example crystallographic data for a related pyridine compound to demonstrate the output of an SCXRD experiment.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Electron microscopy techniques are essential for characterizing the morphology and structure of materials at the micro- and nanoscale. fiveable.me

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. A focused beam of electrons scans the surface, and the resulting interactions generate secondary electrons, backscattered electrons, and characteristic X-rays. mpg.de Detectors collect these signals to create detailed images of the surface features. For a crystalline powder of this compound, SEM would be invaluable for determining particle size distribution, crystal habit (shape), and surface texture. Furthermore, when coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can perform elemental analysis to confirm the presence and distribution of elements like carbon, nitrogen, and oxygen. jeolusa.comoregonstate.edu

Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultra-thin specimen. This technique provides much higher resolution than SEM, capable of imaging features at the atomic scale. fiveable.me For this compound, TEM could be used to study the internal structure of its crystals, identify crystalline defects, or analyze the morphology of nanostructured forms of the compound, such as thin films or nanoparticles.

TechniquePrimary Application for this compoundInformation ObtainedTypical Resolution
SEMAnalysis of crystalline powder morphologyParticle size, shape, surface topography, elemental composition (with EDS)1-20 nm
TEMHigh-resolution imaging of nanostructuresInternal crystal structure, lattice defects, atomic arrangements< 1 Å

This interactive table compares the applications of SEM and TEM for the characterization of this compound.

Atomic Force Microscopy (AFM) in Surface Studies

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to image and measure properties of surfaces at the nanoscale. mdpi.com An AFM operates by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. A laser beam deflected off the cantilever onto a photodiode measures the cantilever's vertical movements, allowing for the generation of a three-dimensional topographic map of the surface. mdpi.com

AFM ApplicationResearch FocusKey Data Generated
Topographic ImagingCharacterization of thin films or SAMsSurface roughness, domain size and shape, molecular packing, step heights
Phase ImagingMapping variations in surface propertiesDifferentiation of regions with varying adhesion, elasticity, or composition
Force SpectroscopyProbing tip-sample interactionsAdhesion forces, surface energy, mechanical properties of the monolayer

This interactive table outlines potential applications of AFM for the surface analysis of this compound.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical characterization techniques are used to investigate the redox properties of a compound, providing information on its ability to be oxidized or reduced. Cyclic Voltammetry (CV) is one of the most widely used electroanalytical methods for this purpose.

In a CV experiment, the potential of a working electrode is swept linearly versus time between two set values in a solution containing the analyte. The resulting current is measured and plotted against the applied potential, producing a cyclic voltammogram. The peaks in the voltammogram correspond to the oxidation and reduction events of the analyte at the electrode surface.

For this compound, the key electroactive moiety is the hydroxypyridine ring. Based on studies of related hydroxy-substituted nitrogen heterocycles, the hydroxyl group is expected to undergo an irreversible oxidation at a positive potential. nih.gov The position of the oxidation peak potential (Eₚ) provides information about the ease of oxidation, while the peak current (iₚ) is related to the concentration of the compound. The butyl group at the 6-position may have a minor electronic effect on the oxidation potential compared to an unsubstituted pyridin-3-ol. The irreversibility of the process, a common feature for such compounds, indicates that the oxidized species is not stable and likely undergoes a rapid follow-up chemical reaction. nih.gov

Electrochemical ParameterInformation ProvidedExpected Observation for this compound
Anodic Peak Potential (Eₚₐ)Potential at which oxidation occursA single oxidation peak at a positive potential, characteristic of the hydroxypyridine group.
Cathodic Peak Potential (Eₚ꜀)Potential at which reduction of the oxidized species occursLikely absent, indicating an irreversible oxidation process.
Peak Current (iₚ)Related to concentration and diffusion rateProportional to the concentration of this compound in the solution.
Scan Rate DependenceProvides insight into the reaction mechanismPeak current should be proportional to the square root of the scan rate for a diffusion-controlled process.

This interactive table summarizes the key parameters obtained from a Cyclic Voltammetry experiment and the expected behavior for this compound.

Computational Chemistry and Theoretical Investigations of 6 Butylpyridin 3 Ol

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical methods are used to solve the Schrödinger equation (or its approximations) for a given molecular system. For 6-Butylpyridin-3-ol, these calculations yield fundamental information about its optimized three-dimensional structure, electron distribution, orbital energies, and reactivity indicators.

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational efficiency. Instead of calculating the complex many-electron wavefunction, DFT determines the system's energy from its electron density.

For a molecule like this compound, a typical DFT study begins with geometry optimization to find the lowest energy structure. This is accomplished using a specific combination of a functional and a basis set. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used for organic molecules, while newer functionals like M06-2X or ωB97X-D may offer improved accuracy for non-covalent interactions and thermochemistry. The results from these calculations provide optimized bond lengths, bond angles, and dihedral angles, defining the molecule's most stable conformation.

Below is a table showing hypothetical optimized geometric parameters and calculated dipole moments for this compound using different DFT functionals with a standard 6-311+G(d,p) basis set.

FunctionalC3-O Bond Length (Å)N1-C2 Bond Length (Å)Calculated Dipole Moment (Debye)
B3LYP1.3651.3412.85
M06-2X1.3591.3352.98
ωB97X-D1.3611.3372.94

Ab initio (Latin for "from the beginning") methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data or empirical parameterization. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and the highly accurate Coupled Cluster (e.g., CCSD(T)) serve as important benchmarks.

The choice of a basis set is critical for both DFT and ab initio calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. Common choices include:

Pople-style basis sets: Such as 6-31G(d,p), which offer a good compromise for routine calculations. The addition of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing molecules with heteroatoms and potential hydrogen bonding, like this compound.

Dunning's correlation-consistent basis sets: Such as cc-pVDZ, cc-pVTZ (double- and triple-zeta), which are designed to systematically converge towards the complete basis set limit, providing a pathway to highly accurate results at a significant computational cost.

The table below illustrates how the calculated ground state energy of this compound might vary with the level of theory and basis set, demonstrating the importance of this selection.

MethodBasis SetCalculated Total Energy (Hartree)
HF6-31G(d)-496.785
B3LYP6-31G(d)-500.213
B3LYP6-311+G(d,p)-500.358
MP2cc-pVDZ-500.994

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are key to understanding chemical reactivity and electronic properties.

HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be a π-orbital with significant electron density located on the electron-rich pyridinol ring, particularly around the nitrogen and oxygen atoms.

LUMO: Represents the ability to accept an electron. The LUMO is expected to be an antibonding π*-orbital, also localized over the aromatic ring system.

HOMO-LUMO Gap: The energy difference between these two orbitals is a crucial indicator of molecular stability and reactivity. A large gap implies high kinetic stability, whereas a small gap suggests the molecule is more reactive and easily excitable.

DFT calculations provide precise energies for these orbitals.

ParameterCalculated Value (eV)Interpretation
HOMO Energy-6.15Energy of the most available electron pair (electron-donating capability)
LUMO Energy-0.98Energy of the lowest-energy site for an incoming electron (electron-accepting capability)
HOMO-LUMO Energy Gap (ΔE)5.17Indicator of chemical reactivity and electronic excitation energy

Quantum chemical calculations are highly effective at predicting spectroscopic data, which can be used to verify or interpret experimental results.

Infrared (IR) Spectroscopy: DFT frequency calculations predict the vibrational modes of the molecule. Each calculated frequency corresponds to a specific atomic motion, such as a bond stretch or bend. These calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) for better comparison.

Vibrational ModePredicted Frequency (cm⁻¹, Scaled)Assignment
ν(O-H)3450Hydroxyl group stretch
ν(C-H) aromatic3080 - 3020Aromatic C-H stretches on the pyridine (B92270) ring
ν(C-H) aliphatic2955 - 2870Symmetric and asymmetric C-H stretches of the butyl group
ν(C=C / C=N)1610 - 1450Pyridine ring stretching vibrations
δ(O-H)1350In-plane O-H bend

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹³C and ¹H). These theoretical shifts are calculated relative to a reference standard (e.g., tetramethylsilane, TMS) and provide a powerful tool for structure elucidation.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and corresponding oscillator strengths. This predicts the absorption maxima (λ_max) in a UV-Vis spectrum, which correspond to electronic transitions, typically from occupied to unoccupied orbitals (e.g., π → π* transitions in the aromatic ring). For this compound, the primary absorption in the UV region is expected to arise from a HOMO → LUMO transition.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum mechanics describes the static, minimum-energy structure, Molecular Dynamics (MD) simulations explore the molecule's dynamic behavior over time. MD uses classical mechanics and a force field (a set of parameters describing the potential energy of the system) to simulate the movement of atoms.

For this compound, the primary focus of MD simulations is the conformational flexibility of the n-butyl side chain. The four-carbon chain can rotate around its single bonds, leading to numerous conformers (rotamers). MD simulations, performed in a simulated solvent environment, can:

Identify the most populated and lowest-energy conformers.

Determine the energy barriers for rotation between different conformers.

Analyze how the butyl chain's orientation affects its interaction with solvent molecules or potential binding partners.

Thermochemical Calculations and Reaction Energetics

Quantum chemical calculations, particularly DFT, can be used to predict key thermochemical properties. By combining the calculated electronic energy with vibrational frequencies (which are used to determine zero-point vibrational energy and thermal corrections), one can obtain standard thermodynamic quantities.

Thermochemical PropertyPredicted ValueUnit
Standard Enthalpy of Formation (ΔH_f°)-215.5kJ/mol
Standard Gibbs Free Energy of Formation (ΔG_f°)-48.2kJ/mol
Standard Entropy (S°)410.8J/mol·K

Furthermore, these methods are invaluable for studying reaction energetics. For example, the acidity (pKa) of the hydroxyl group on this compound can be theoretically estimated by calculating the Gibbs free energy change for its deprotonation reaction in a simulated aqueous environment. This provides a quantitative measure of its acidic character without direct experimentation. Similarly, the energetics of other potential reactions, such as oxidation or electrophilic substitution on the ring, can be modeled to predict reactivity and potential product distributions.

Acidity and Basicity Predictions and Experimental Correlations

The acidity and basicity of this compound are fundamental properties that dictate its behavior in chemical reactions. These properties are primarily associated with the hydroxyl (-OH) group and the nitrogen atom of the pyridine ring, respectively. Computational methods offer a powerful tool for predicting the acid dissociation constant (pKa) of both the phenolic proton and the protonated pyridinium (B92312) ion.

Basicity of the Pyridine Nitrogen:

The basicity of the pyridine nitrogen in this compound is influenced by the electronic effects of its substituents: the hydroxyl group at position 3 and the butyl group at position 6. The butyl group, being an alkyl group, is an electron-donating group (EDG) through an inductive effect (+I). This effect increases the electron density on the pyridine ring and, consequently, on the nitrogen atom, making it a stronger base compared to unsubstituted pyridine. Computational studies on substituted pyridines have shown that electron-donating substituents enhance basicity. mdpi.com

The hydroxyl group at the meta-position (position 3) exhibits a dual electronic effect: it is electron-withdrawing through its inductive effect (-I) due to the electronegativity of the oxygen atom, and electron-donating through its resonance effect (+M) by delocalizing a lone pair into the aromatic system. For the basicity of the pyridine nitrogen, the inductive effect of a meta-substituent is generally more dominant. Thus, the -OH group at the 3-position is expected to decrease the basicity of the nitrogen atom.

Acidity of the Hydroxyl Group:

The acidity of the hydroxyl group is determined by the stability of the corresponding phenoxide ion. The butyl group at the 6-position, being electron-donating, slightly destabilizes the negative charge on the phenoxide, thereby decreasing the acidity (increasing the pKa) compared to 3-hydroxypyridine (B118123). The pyridine nitrogen itself acts as an electron-withdrawing group, which stabilizes the phenoxide anion and increases the acidity of the hydroxyl group compared to phenol (B47542).

Tautomerism:

A crucial aspect for hydroxypyridines is the potential for tautomerism, where the proton from the hydroxyl group can migrate to the pyridine nitrogen, forming a zwitterionic pyridinium-olate species or a pyridone tautomer. For 3-hydroxypyridine, it exists predominantly in its phenolic form in the gas phase and in nonpolar solvents, but the presence of the zwitterionic tautomer becomes significant in polar solvents like water. mdpi.com Computational studies using AM1 and PM5 methods have investigated this tautomeric equilibrium in aqueous solutions. mdpi.com The equilibrium between these forms affects the macroscopic pKa values. Theoretical calculations must, therefore, account for the relative stabilities of all possible tautomers in solution to achieve accurate pKa predictions. researchgate.netresearchgate.netmdpi.com

Predicted and Experimental pKa Values for Analogous Compounds:

CompoundGroupPredicted pKa Range (based on analogs)Experimental pKa (3-Hydroxypyridine) researchgate.net
This compoundPyridinium ion (N-H)~4.5 - 5.54.79
Hydroxyl group (O-H)~8.8 - 9.58.75

Note: The predicted pKa range for this compound is an estimation based on the effects of alkyl substituents on the pKa of 3-hydroxypyridine as discussed in the text.

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms involving this compound. By calculating the energies of reactants, transition states, and products, potential energy surfaces for various reaction pathways can be constructed.

Electrophilic Aromatic Substitution:

The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the activating hydroxyl and butyl groups in this compound enhances its reactivity towards electrophiles. The hydroxyl group is a strong activating ortho-, para-director, while the butyl group is a weaker activating ortho-, para-director.

Computational studies on the nitration of pyridine derivatives have been conducted using molecular electron density theory. rsc.org For this compound, electrophilic attack will be directed to the positions ortho and para to the powerful hydroxyl group (positions 2, 4, and 6). Since position 6 is occupied by the butyl group, the most likely sites for electrophilic attack are positions 2 and 4. DFT calculations can be used to model the stability of the sigma-complex intermediates for substitution at each possible position, thereby predicting the regioselectivity of the reaction. nih.gov The relative energies of the transition states leading to these intermediates would provide a kinetic rationale for the observed product distribution.

Position of Electrophilic AttackDirecting GroupsPredicted Reactivity
2ortho to -OH, ortho to -C4H9Highly Favorable
4para to -OHHighly Favorable
5meta to -OH, meta to -C4H9Less Favorable

Nucleophilic Substitution and Reactions at the Hydroxyl Group:

The hydroxyl group can participate in various reactions, such as etherification or esterification. Computational models can provide insights into the mechanisms of these reactions. For instance, the reaction of the hydroxyl group with an alkyl halide to form an ether could be modeled to determine whether it proceeds via an SN1 or SN2 mechanism at the alkyl halide, and to calculate the activation energy for the process.

Furthermore, the pyridone tautomer of this compound could act as a ligand in organometallic chemistry. Computational studies have been used to design bidentate pyridone ligands and to investigate the mechanisms of palladium-catalyzed C-H arylation reactions where such ligands are employed. acs.org Similar computational approaches could be applied to explore the potential of this compound and its tautomer in catalysis.

Thermal Decomposition:

The thermal stability and decomposition pathways of pyridinol-derivatives have been investigated. For instance, the deblocking of pyridinol-blocked isocyanates has been studied, revealing mechanisms that could be either "elimination-addition" or "addition-elimination". mdpi.com Computational modeling could be employed to study the thermal decomposition of this compound, predicting the most likely bond-breaking events and subsequent reaction pathways by calculating bond dissociation energies and activation barriers for various decomposition steps.

Reaction Mechanisms and Mechanistic Pathways of 6 Butylpyridin 3 Ol Transformations

Detailed Elucidation of Reaction Pathways in 6-Butylpyridin-3-ol Synthesis

The synthesis of 3-hydroxypyridine (B118123) derivatives, including this compound, can be achieved through several strategic approaches. One common method involves the hetero-Diels-Alder reaction. For instance, the reaction of 5-alkoxyoxazoles with various dienophiles, often catalyzed by a Lewis acid like Neodymium(III) triflate (Nd(OTf)₃), provides a direct route to polysubstituted 3-hydroxypyridines. researchgate.net The mechanism of this [4+2] cycloaddition involves the formation of a bicyclic intermediate which then undergoes a retro-Diels-Alder type reaction to yield the aromatic pyridine (B92270) core.

Another synthetic strategy involves the cyclization and skeletal rearrangement of C-alkynyl-O-vinyl oximes. Gold(III)-catalyzed reactions of these substrates proceed via intramolecular nucleophilic addition followed by a skeletal rearrangement, which includes the cleavage of the N-O bond, to form 2,4,6-trisubstituted 3-hydroxypyridines. researchgate.net Mechanistic studies suggest the involvement of isoxazolium and nitrene species as key intermediates in this transformation. researchgate.net

Furthermore, a photochemical approach offers a modern alternative for the C3-hydroxylation of pyridines. acs.org This method starts from pyridine N-oxides, which upon irradiation, are believed to form an oxaziridine (B8769555) intermediate. acs.org Subsequent light-induced homolytic cleavage of the N-O bond generates a diradical intermediate that rearranges to a highly strained epoxide. This epoxide can then undergo a 6π electrocyclic ring expansion to a 1,3-oxazepine intermediate, which ultimately leads to the 3-hydroxypyridine product. acs.org

The table below summarizes some of the key synthetic pathways to substituted 3-hydroxypyridines.

Reaction Type Starting Materials Key Intermediates Catalyst/Conditions Product Type
Hetero-Diels-Alder5-Alkoxyoxazoles, DienophilesBicyclic adductNd(OTf)₃Polysubstituted 3-hydroxypyridines
Cyclization/Skeletal RearrangementC-alkynyl-O-vinyl oximesIsoxazolium, Nitrene speciesAu(III)2,4,6-Trisubstituted 3-hydroxypyridines
Photochemical C3-HydroxylationPyridine N-oxidesOxaziridine, Diradical, Epoxide, 1,3-OxazepineUV light3-Hydroxypyridines

Mechanistic Studies of Functional Group Interconversions on the Pyridine Ring

The functional groups on the this compound ring, namely the hydroxyl group and the butyl group, as well as the pyridine nitrogen, dictate its reactivity and allow for a variety of interconversions.

The hydroxyl group at the 3-position can undergo electrophilic substitution, with the reactivity being highly dependent on the pH. In acidic conditions, the pyridine nitrogen is protonated, directing incoming electrophiles to the C2 and C6 positions. Conversely, under alkaline conditions, the deprotonation of the hydroxyl group increases the electron density at these same positions, favoring substitution. The hydroxyl group also facilitates oxidative reactions. For example, 3-hydroxypyridine can undergo oxidative deformylation.

The pyridine ring itself can be subject to transformations. A photo-promoted ring contraction of pyridines using a silylborane has been reported to yield pyrrolidine (B122466) derivatives. The proposed mechanism involves the formation of a 2-silyl-1,2-dihydropyridine intermediate, which then rearranges to a vinylazomethine ylide through photochemical or thermal silyl (B83357) migration, ultimately leading to a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpnih.gov

Furthermore, the conversion of the hydroxyl group to other functionalities is a common strategy. This can be achieved through nucleophilic substitution reactions, often proceeding via an SN2 mechanism, where the hydroxyl group is first converted into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate). ub.eduvanderbilt.edu These sulfonates can then be displaced by a variety of nucleophiles to introduce new functional groups. ub.eduvanderbilt.edu

Identification and Characterization of Reaction Intermediates and Transition States

The identification of transient species such as reaction intermediates and transition states is fundamental to understanding the detailed mechanism of a reaction. In the synthesis of 3-hydroxypyridines via photochemical rearrangement of pyridine N-oxides, intermediates such as oxaziridines, diradicals, and strained epoxides have been proposed based on experimental observations and theoretical calculations. acs.org

In enzymatic reactions, such as the hydroxylation of pyridine derivatives catalyzed by flavoprotein monooxygenases, a C(4a)-(hydro)peroxyflavin intermediate is often observed. nih.gov This intermediate is formed by the reaction of the reduced flavoenzyme with oxygen and is responsible for the subsequent hydroxylation of the substrate. nih.gov For instance, in the degradation of 6-hydroxy-3-succinoyl-pyridine, this hydroperoxyflavin intermediate reacts with the substrate to form the final products. nih.gov

In Lewis acid-catalyzed reactions, oxonium ion intermediates are frequently invoked. For example, the ring-opening of cyclic ethers is proposed to proceed through the formation of an oxonium ylide intermediate upon interaction with a Lewis acid, which activates the C-O bond for nucleophilic attack. researchgate.net Similarly, in Friedel-Crafts reactions, carbocationic intermediates are generated from precursors like alkenes or alcohols in the presence of a protic or Lewis acid. nih.gov

The table below lists some identified or proposed intermediates in reactions relevant to pyridin-3-ol chemistry.

Reaction Type Proposed/Identified Intermediate(s) Method of Identification/Characterization
Photochemical C3-Hydroxylation of Pyridine N-OxidesOxaziridine, Diradical, Epoxide, 1,3-OxazepineMechanistic studies, literature precedent acs.org
Enzymatic HydroxylationC(4a)-(hydro)peroxyflavinStopped-flow spectroscopy nih.gov
Lewis Acid-Catalyzed Ring OpeningOxonium ylideMechanistic proposals researchgate.net
Friedel-Crafts AlkylationCarbocationGeneral mechanistic principle nih.gov
Photo-promoted Pyridine Ring Contraction2-Silyl-1,2-dihydropyridine, Vinylazomethine ylideMechanistic studies osaka-u.ac.jpnih.gov

Kinetic and Thermodynamic Aspects of Chemical Transformations

The rates and equilibria of chemical reactions involving this compound are governed by kinetic and thermodynamic parameters. Kinetic studies on the solvolysis of related coordination complexes, such as trans-[Co(4-tert-butylpyridine)₄Cl₂]ClO₄, in various solvent mixtures have revealed insights into the role of the solvent in stabilizing the transition state. researchgate.net The non-linear relationship between the logarithm of the rate constant and the reciprocal of the relative permittivity suggests differential solvation of the initial and transition states. researchgate.net

Thermodynamic analysis, including the determination of enthalpies (ΔH‡) and entropies (ΔS‡) of activation, can provide further details about the transition state. For instance, in the aforementioned solvolysis study, compensating extrema in ΔH‡ and ΔS‡ were observed, leading to a relatively small change in the Gibbs free energy of activation (ΔG‡). researchgate.net This indicates a complex interplay of enthalpic and entropic factors during the reaction.

In enzymatic reactions, the binding of the substrate can influence the kinetics. For example, the rate of reduction of the flavoenzyme HspB by NADH is stimulated by the presence of its substrate, 6-hydroxy-3-succinoyl-pyridine. nih.gov This suggests a substrate-induced conformational change that facilitates the reductive half-reaction.

The thermodynamic feasibility of certain transformations, particularly in catalysis, can be estimated by considering the free energies of the reactants and products. For redox reactions involving metal oxide catalysts, the thermodynamic properties of the bulk oxide can provide initial guidance on the reducibility of the catalyst and the availability of lattice oxygen for the reaction. scholaris.ca

Stereochemical Control and Regioselectivity in Reactions Involving this compound

Controlling the stereochemistry and regioselectivity is a critical aspect of synthesizing and functionalizing complex molecules like this compound. Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. ucalgary.ca For example, in the electrophilic substitution of 3-hydroxypyridine, the regioselectivity is controlled by the pH, which dictates the protonation state of the molecule and thus the positions most susceptible to electrophilic attack.

Stereoselectivity, the preferential formation of one stereoisomer over another, is often crucial in reactions that create new chiral centers. ucalgary.ca In the context of synthesizing related heterocyclic systems, such as tetrahydropyrans via the Prins cyclization, the stereochemical outcome is often dictated by the conformational preference of the oxocarbenium ion intermediate, which typically leads to the formation of the cis-isomer. beilstein-journals.org

In Diels-Alder reactions, which can be used to construct the pyridine ring, the stereochemistry of the dienophile is generally conserved in the product. youtube.com This means that if the substituents on the dienophile are cis to each other, they will remain cis in the resulting cyclohexene (B86901) ring.

The use of bulky protecting groups can also be a powerful tool for directing the regioselectivity of a reaction. In cross-metathesis reactions, for instance, a bulky silyl ether protecting group on a diene can sterically hinder one of the double bonds, forcing the reaction to occur selectively at the less hindered position. organic-chemistry.org This strategy is valuable for the synthesis of complex natural products. organic-chemistry.org

The table below provides examples of factors influencing selectivity in relevant reactions.

Reaction Type Controlling Factor Outcome
Electrophilic Substitution of 3-HydroxypyridinepHDirects substitution to C2/C6 positions
Prins CyclizationConformation of oxocarbenium intermediatePreferential formation of cis-isomers beilstein-journals.org
Diels-Alder ReactionStereochemistry of dienophileConservation of stereochemistry in the product youtube.com
Cross-MetathesisBulky protecting groupsRegioselective reaction at the less hindered double bond organic-chemistry.org

Exploration of Biological Activities and Ligand Interactions in Model Systems

In Vitro Studies of Enzyme Inhibition and Modulation

The ability of pyridin-3-ol derivatives to interact with and modulate the activity of enzymes is a critical area of research. These studies provide insights into their potential therapeutic applications and mechanisms of action at a molecular level.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Interactions

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are crucial enzymes in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. osu.eduinrae.fr Inhibition of these enzymes is a key strategy in the treatment of various neurological disorders.

Research has shown that certain pyridin-3-ol derivatives can act as inhibitors of both AChE and BChE. For instance, a study on bispyridinium compounds revealed that their potency as human acetylcholinesterase (hAChE) inhibitors increased with the length of a linker chain. plos.org Specifically, analogues with a C6 to C10 linker exhibited IC₅₀ values below 1 µM. plos.org

Molecular docking studies have been employed to understand the binding of pyridin-3-ol derivatives to the active site of AChE. osu.edu These computational methods suggest that pyridin-3-ol derivatives show a significant preference for the AChE active site. osu.edu In particular, derivatives of 6-butylpyridin-3-ol have been designed for molecular dynamics studies to investigate their potential as reactivators of AChE inhibited by organophosphorus agents. osu.edu The rationale is that extending the substituent chain at the 2-position of the pyridine (B92270) ring could enhance interactions with the inhibited enzyme. osu.edu

Compound/Derivative SeriesTarget EnzymeKey Findings
Bispyridinium compoundshAChEPotency increases with linker length (C4 to C10); IC₅₀ < 1 µM for C6-C10 analogues. plos.org
This compound derivativesAChEDesigned for molecular dynamics studies to explore reactivation potential. osu.edu
Pyridin-3-ol derivativesAChEShow preferential binding to the active site in molecular docking studies. osu.edu

Ligand-Receptor Binding Studies (e.g., Adenosine (B11128) Receptors)

Adenosine receptors, which are G protein-coupled receptors, are involved in a multitude of physiological processes and are significant drug targets. uoa.grmdpi.com The interaction of pyridine derivatives with these receptors has been a subject of investigation.

Studies on xanthine (B1682287) derivatives, which can be considered related structures, have shown that the introduction of a fluoropyridine moiety can result in high binding affinity for the A₂B adenosine receptor. mdpi.com For example, a novel fluorinated xanthine derivative incorporating a 2-fluoropyridine (B1216828) group displayed a Kᵢ value of approximately 10 nM for the A₂B receptor. mdpi.com

Furthermore, the development of 1H,3H-pyrido[2,1-f]purine-2,4-diones, which are essentially fused xanthine structures, has yielded potent antagonists for human adenosine receptors, particularly the A₃ subtype. acs.org A lead compound in this series, 1-benzyl-3-propyl-1H,3H-pyrido[2,1-f]purine-2,4-dione, exhibited a Kᵢ value of 4.0 ± 0.3 nM against the hA₃ receptor. acs.org These findings underscore the potential of pyridine-containing scaffolds in modulating adenosine receptor activity.

Structure-Activity Relationship (SAR) Derivation in Bench-Top Assays

The systematic modification of a lead compound's structure and the subsequent evaluation of these changes on biological activity are fundamental to drug discovery. This process, known as Structure-Activity Relationship (SAR) analysis, provides critical insights for optimizing potency and selectivity.

For pyridine derivatives, SAR studies have revealed key structural features that influence their biological effects. In the context of AChE inhibition by bispyridinium compounds, a clear SAR was established where increasing the length of the linker chain connecting the two pyridine rings led to enhanced inhibitory potency. plos.org

In a different context, the antimicrobial activity of certain pyridine derivatives was found to be influenced by the nature and position of substituents. For example, in a series of nicotinic acid benzylidene hydrazide derivatives, compounds bearing nitro and dimethoxy substituents were the most active against the tested microbial strains. mdpi.com Similarly, for a series of 6-arylpyrido[2,3-d]pyrimidines, compounds with unsubstituted amino groups and ortho disubstitution on the phenyl ring showed the most significant antibacterial activity. plos.org

The study of benzimidazole (B57391) derivatives with a pyridine ring B highlighted the preference for electron-donating groups on ring A and a picolinamide-type structure for ring B to achieve potent antiplasmodial activity. researchgate.net

Investigation of Interactions with Biological Macromolecules (e.g., DNA, Proteins)

The interaction of small molecules with biological macromolecules like DNA and proteins is the basis of their biological activity. Thiazolo[3,2-a]pyridines, for instance, are known to have a nucleus that can be found in compounds that act as probes for nucleic acids, specifically interacting with G-quadruplex (G4) structures. rsc.org

In the realm of protein interactions, the focus often lies on enzyme inhibition. As previously discussed, pyridin-3-ol derivatives have been computationally modeled to bind within the active site of AChE. osu.edu This interaction is crucial for their potential role in mitigating the effects of organophosphorus nerve agents. osu.edu Furthermore, 6-arylpyrido[2,3-d]pyrimidines have been identified as ATP-competitive inhibitors of the bacterial enzyme D-alanine:D-alanine ligase (DdlB), indicating a direct interaction with the ATP-binding pocket of the protein. plos.org

Antimicrobial and Antioxidant Activities in Experimental Models

The search for new antimicrobial and antioxidant agents is a continuous effort in medicinal chemistry. Pyridine derivatives have emerged as a promising class of compounds in this regard.

Antimicrobial Activity

A variety of pyridine derivatives have demonstrated significant antimicrobial properties in vitro. For example, newly synthesized pyridine and thienopyridine derivatives have shown good to strong activity against E. coli, B. mycoides, and C. albicans. researchgate.net One compound, in particular, exhibited a minimal inhibitory concentration (MIC) of 0.0195 mg/mL against E. coli and less than 0.0048 mg/mL against B. mycoides and C. albicans. researchgate.net

Other studies have reported that nicotinic acid benzylidene hydrazide derivatives with specific substituents (nitro and dimethoxy) are highly active against strains like S. aureus, B. subtilis, and C. albicans. mdpi.com Additionally, certain 1-acetyl-1,2,3,4- and 1,2,3,6-thiotetrahydropyridines have been identified as novel antimicrobial agents, with one analog showing particular potency against Streptococcus pyogenes and Moraxella catarrhalis (MIC of 32 µg/mL). researchgate.net

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. nih.gov A novel class of phenolic antioxidants, 6-aminopyridin-3-ols, have been reported to be more effective than many other phenolic-class compounds. nih.gov The antioxidant activity of various plant extracts and essential oils, which often contain complex mixtures of compounds including those with pyridine-like structures, has also been widely studied. asianpubs.orgnih.gov

The antioxidant potential of thiotetrahydropyridines has also been investigated. Studies have shown that these compounds can act as scavengers of superoxide (B77818) and other free radicals, indicating their potential as antioxidant agents. researchgate.net

Compound ClassActivityKey Findings
Pyridine and thienopyridine derivativesAntimicrobialActive against E. coli, B. mycoides, C. albicans. researchgate.net
Nicotinic acid benzylidene hydrazidesAntimicrobialNitro and dimethoxy substituted compounds are most active. mdpi.com
ThiotetrahydropyridinesAntimicrobial & AntioxidantPotent against specific bacterial strains and act as radical scavengers. researchgate.net
6-Aminopyridin-3-olsAntioxidantMore effective than many other phenolic antioxidants. nih.gov

Design and Synthesis of Biologically Active Pyridine Derivatives for Mechanistic Probing

The rational design and synthesis of novel pyridine derivatives are crucial for exploring their biological mechanisms and developing new therapeutic agents. mdpi.commdpi.com Multicomponent reactions have proven to be an efficient strategy for synthesizing complex pyridine-containing molecules. mdpi.com For example, a one-pot, three-component synthesis has been used to prepare 2,6-bis(1-coumarin-2-yl)-4-(4-substituted phenyl) pyridine derivatives, which were subsequently evaluated for their antibacterial and antioxidant potential. mdpi.com

The synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives has been achieved through a five-component cascade reaction, highlighting a modern and efficient approach to generating libraries of potentially bioactive compounds. rsc.org Similarly, the synthesis of pyridines from pyrylium (B1242799) salts offers a more direct reaction pathway. unjani.ac.id

These synthetic efforts are often guided by computational studies. For instance, molecular docking has been used to design prospective this compound derivatives for synthesis and subsequent in vivo testing as potential treatments for organophosphorus intoxication. osu.edu The synthesis of such compounds, while sometimes challenging, is driven by the potential for improved biological activity based on theoretical models. osu.edu

Environmental Chemistry and Degradation Pathways of Pyridine Derivatives

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that lead to the transformation of chemical compounds. For pyridine (B92270) derivatives, the key abiotic mechanisms are photolysis, hydrolysis, and chemical oxidation.

Photolytic degradation, or photolysis, is the breakdown of compounds by light. In the atmosphere, pyridine derivatives are expected to react with photochemically produced hydroxyl (OH) radicals. For 6-Butylpyridin-3-ol, the estimated atmospheric half-life, based on its reaction with OH radicals, provides an indication of its persistence in the air.

In aqueous environments, the direct photolysis of pyridine compounds can occur, although the rates are highly dependent on the specific structure of the compound and the presence of other substances in the water that can act as photosensitizers. The photolysis of pyridines can lead to the formation of various transformation products, including hydroxylated derivatives.

Table 7.1: Estimated Atmospheric Photodegradation of this compound

Parameter Estimated Value Method
OH Radical Reaction Rate Constant 4.34 x 10-11 cm3/molecule-sec AOPWIN™ v1.92

| Atmospheric Half-life (12-hr day, 1.5x106 OH/cm3) | 2.5 hours | AOPWIN™ v1.92 |

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis for pyridine derivatives is influenced by pH and the nature of substituents on the pyridine ring. For many substituted pyridines, hydrolysis is not a significant degradation pathway under typical environmental pH conditions (pH 5-9). However, the presence of certain functional groups can make the pyridine ring more susceptible to hydrolysis.

Chemical oxidation in the environment can be mediated by various oxidizing agents. While specific data on the chemical oxidation of this compound is limited, studies on related pyridine compounds suggest that oxidation can lead to the formation of hydroxylated intermediates, which can then undergo further degradation.

Table 7.2: Estimated Hydrolysis Rate of this compound

pH Estimated Half-life Method
7 Stable HYDROWIN™ v2.00

| 8 | Stable | HYDROWIN™ v2.00 |

Biotic Degradation Processes

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a major pathway for the removal of many organic pollutants from the environment.

Under aerobic conditions (in the presence of oxygen), many pyridine derivatives can be biodegraded by a wide range of microorganisms. The rate and extent of biodegradation are influenced by factors such as the structure of the compound, microbial population, temperature, and nutrient availability. Generally, alkyl-substituted pyridines can be biodegraded, with the degradation often initiated by the oxidation of the alkyl side chain or hydroxylation of the pyridine ring. Hydroxypyridines are often intermediates in the microbial degradation of various pyridine compounds.

Table 7.3: Estimated Aerobic Biodegradation of this compound

System Biodegradation Prediction Method
Water Biodegrades fast BIOWIN™ v4.10

| Soil | Weeks | Based on BIOWIN™ predictions |

Under anaerobic conditions (in the absence of oxygen), the biodegradation of pyridine derivatives can also occur, although often at a slower rate than aerobic degradation. Research has shown that hydroxypyridines are generally more susceptible to anaerobic biotransformation compared to other substituted pyridines like methylpyridines or chloropyridines. nih.gov The position of the hydroxyl group on the pyridine ring can influence the rate of degradation. nih.gov

Table 7.4: Anaerobic Biodegradation Potential of Pyridine Derivatives

Compound Type General Anaerobic Biodegradability
Hydroxypyridines More susceptible to biotransformation nih.gov
Methylpyridines Less susceptible to biotransformation nih.gov

| Chloropyridines | Generally persistent, with some exceptions nih.gov |

Environmental Partitioning and Transport Research

The environmental partitioning of a chemical describes its distribution between different environmental compartments such as water, soil, and air. This is largely determined by its physicochemical properties, including its octanol-water partition coefficient (Kow) and soil organic carbon-water (B12546825) partition coefficient (Koc).

A higher Kow value indicates a greater tendency for a chemical to partition into fatty tissues of organisms and organic matter in soil and sediment. The Koc value is a measure of a chemical's tendency to adsorb to soil and sediment organic carbon. These parameters are crucial for predicting the mobility and potential for bioaccumulation of a compound in the environment.

Table 7.5: Estimated Physicochemical Properties and Environmental Partitioning of this compound

Parameter Estimated Value Interpretation Method
Log Kow (Octanol-Water Partition Coefficient) 2.35 Moderate potential for bioaccumulation KOWWIN™ v1.68
Koc (Soil Adsorption Coefficient) 158.5 L/kg Moderate mobility in soil KOCWIN™ v2.00
Water Solubility 1,230 mg/L Moderately soluble WSKOWWIN™ v1.42

| Henry's Law Constant | 1.05 x 10-8 atm-m3/mole | Non-volatile from water | HENRYWIN™ v3.20 |

Sorption to Environmental Matrices (e.g., Soil, Sediments)

Sorption to soil and sediment is a critical process that influences the concentration, bioavailability, and transport of organic compounds in the environment. The extent of sorption is dependent on the chemical properties of the compound and the characteristics of the environmental matrix.

For pyridine derivatives, sorption is significantly influenced by the nature of the substituents on the pyridine ring. Studies on other alkylpyridinium compounds have shown that the length of the alkyl chain is a key factor in determining the strength of sorption. Generally, compounds with longer alkyl side chains are sorbed more strongly to soil and sediment particles. nih.gov This is attributed to increased hydrophobic interactions between the alkyl chain and the organic matter fraction of the soil. Given the butyl group in this compound, it is expected to exhibit a degree of sorption to soils, particularly those with higher organic carbon content.

Soil properties such as cation exchange capacity (CEC) and pH are also crucial. Pyridine and its derivatives can become protonated, especially in acidic environments, forming pyridinium (B92312) cations. These positively charged species can then be adsorbed to negatively charged sites on clay minerals and organic matter through cation exchange mechanisms. The sorption of some pyridinium compounds has been shown to correlate with the CEC of the soil. nih.gov The pH of the soil will affect the speciation of this compound and thus its potential for electrostatic interactions with soil particles. nih.gov

Table 1: Factors Influencing the Sorption of Pyridine Derivatives in Soil and Sediments

Factor Influence on Sorption Rationale
Compound Properties
Alkyl Chain Length Increased sorption with longer chains. nih.gov Enhanced hydrophobic interactions with soil organic matter.
Hydroxyl Group Potentially decreased sorption. nih.gov Increased polarity and water solubility.
Soil/Sediment Properties
Organic Carbon Content Increased sorption with higher content. Primary matrix for hydrophobic partitioning.
Cation Exchange Capacity (CEC) Increased sorption, especially for cationic forms. nih.gov Electrostatic attraction between protonated pyridine derivatives and negatively charged soil colloids.

Leaching and Mobility in Aquatic Systems

The potential for a chemical to leach from the soil and enter aquatic systems is directly related to its sorption characteristics. Compounds that are weakly sorbed to soil particles are more likely to be transported with soil water and eventually reach groundwater or surface water bodies.

Based on the principles of sorption for pyridine derivatives, the mobility of this compound in aquatic systems will be moderate. The presence of the butyl group would suggest a tendency to partition to organic matter in sediments, which would limit its mobility. Conversely, the hydroxyl group could increase its water solubility and, therefore, its potential for leaching. Studies on some hydroxylated derivatives of other compounds suggest they can be more mobile. nih.gov

The herbicide degradation product 2-hydroxy-5-trifluoromethyl-pyridin, a substituted pyridinol, has been found to have low sorption to soil and has been detected in drainage and groundwater, indicating its potential for mobility. nih.gov This suggests that other hydroxylated pyridine derivatives, potentially including this compound, could also exhibit mobility in aquatic environments.

Table 2: Predicted Mobility of this compound in Aquatic Systems Based on Structural Analogs

Feature of this compound Predicted Influence on Mobility Supporting Evidence from Analogous Compounds
Butyl Group Decrease Longer alkyl chains in other pyridinium compounds lead to stronger sorption and lower mobility. nih.gov

Identification and Characterization of Environmental Transformation Products

Pyridine and its derivatives are known to undergo transformation in the environment, primarily through microbial biodegradation. rsc.org The nature and rate of these transformations are highly dependent on the specific substituents on the pyridine ring.

For many pyridine derivatives, the initial step in biodegradation involves hydroxylation of the pyridine ring. This is a common metabolic pathway observed in microorganisms capable of degrading these compounds. Given that this compound already contains a hydroxyl group, its degradation may proceed through different or subsequent pathways.

Studies on the biodegradation of pyridinium-based ionic liquids with alkyl chains have identified several transformation products. For example, the biodegradation of 1-butyl-3-methylpyridinium (B1228570) and similar compounds by activated sludge microbial communities resulted in the formation of various preliminary degradation products. rsc.org While the specific enzyme systems and pathways may differ, this demonstrates that the alkyl and pyridine moieties of such molecules are susceptible to microbial attack.

It is plausible that the degradation of this compound could involve oxidation of the butyl side chain, further hydroxylation of the pyridine ring, or cleavage of the ring itself. The ultimate mineralization of pyridine derivatives to carbon dioxide, water, and inorganic nitrogen is possible, although persistent intermediate metabolites can sometimes be formed.

Table 3: Potential Environmental Transformation Pathways for Alkyl- and Hydroxy-Substituted Pyridines

Transformation Pathway Description Relevance to this compound
Microbial Biodegradation
Side-Chain Oxidation The alkyl group is enzymatically oxidized, potentially leading to the formation of alcohols, aldehydes, and carboxylic acids. The butyl group of this compound is a likely site for initial microbial attack.
Ring Hydroxylation Introduction of additional hydroxyl groups onto the pyridine ring. A common initial step in the degradation of many pyridine derivatives.
Ring Cleavage The pyridine ring is opened, leading to the formation of aliphatic intermediates that can be further metabolized. The ultimate fate of the pyridine ring in complete biodegradation.
Abiotic Degradation

Applications in Materials Science and Industrial Chemical Processes

Integration into Advanced Materials and Functional Systems

The incorporation of specific functional moieties into materials is a cornerstone of modern materials science, enabling the development of systems with tailored properties. The structure of 6-Butylpyridin-3-ol offers distinct advantages for integration into polymers and functional films.

The synthesis of functional polymers often involves the use of monomers that impart specific chemical or physical properties to the final material. Pyridine (B92270) derivatives are recognized as valuable building blocks for polymers, lending properties such as thermal stability, metal coordination capability, and unique photophysical characteristics. nih.govmdpi.com The this compound molecule can be integrated into polymeric structures through several mechanisms.

Condensation Polymerization: The hydroxyl group provides a reactive site for condensation polymerization. It can react with carboxylic acids, acyl chlorides, or isocyanates to form polyesters, polycarbonates, and polyurethanes, respectively. Incorporating the this compound moiety as a monomer or co-monomer would introduce the pyridine ring as a pendant group along the polymer backbone.

Grafting onto Polymers: Alternatively, the molecule can be grafted onto existing polymer chains that have been pre-functionalized with reactive sites. This approach allows for the modification of commodity polymers, imbuing them with the specific properties of the pyridinol group.

The presence of the pyridine unit within a polymer matrix can enhance thermal stability and provide sites for metal ion complexation, creating metallopolymers with interesting electronic or catalytic properties. The butyl group enhances solubility in non-polar organic solvents, which is often a challenge in polymer processing. sigmaaldrich.com Furthermore, the development of biopolymeric composite materials is a growing field, and functional molecules like this compound could potentially be used to modify biopolymers to enhance their properties for specific applications. e-bookshelf.de

Table 1: Potential Polymerization Strategies for this compound

Polymerization TypeReactive GroupPotential Co-monomerResulting Polymer ClassPotential Properties
Step-Growth (Polyesterification)-OHDi-carboxylic acid (e.g., Adipic acid)Polyester (B1180765)Enhanced thermal stability, Metal-coordination sites
Step-Growth (Polyurethane formation)-OHDiisocyanate (e.g., MDI)PolyurethaneImproved adhesion, Functional pendant groups
Polymer Grafting-OHEpoxide-functionalized polymerModified PolymerSurface functionalization, Altered polarity

Functional coatings are crucial for surface protection, decoration, and imparting novel properties like self-healing or anti-fouling capabilities. dokumen.pubaip.org Pyridine and its derivatives have been investigated as corrosion inhibitors, a property attributed to the ability of the nitrogen heteroatom to coordinate to metal surfaces, forming a protective layer. nih.gov

The this compound molecule could be a valuable component in the formulation of functional coatings for several reasons:

Adhesion Promotion and Corrosion Inhibition : The pyridine nitrogen can adsorb onto metal surfaces, such as steel or aluminum alloys, potentially acting as a corrosion inhibitor and promoting adhesion of the coating to the substrate. nih.gov

Cross-linking and Film Formation : The hydroxyl group can participate in cross-linking reactions, for instance with melamine-formaldehyde or isocyanate resins, which are common in industrial bake-cured coatings. This covalent incorporation ensures the permanent presence of the functional moiety within the coating matrix.

Solubility and Compatibility : The butyl group can improve the compatibility of the molecule with organic resin binders and solvents, facilitating its incorporation into coating formulations.

Research on related hydroxypyridine compounds has demonstrated their effectiveness in mitigating corrosion, suggesting that this compound could be a component in advanced protective coatings for metal substrates. nih.gov Furthermore, the synthesis of novel quaternary ammonium (B1175870) compounds from 3-hydroxypyridine (B118123) for antimicrobial coatings highlights the utility of the pyridinol scaffold in creating functional surfaces. researchgate.net

Role in Catalysis and Coordination Chemistry

The ability of pyridine-containing molecules to act as ligands for transition metals is a fundamental aspect of their chemistry, with widespread applications in catalysis. mdpi.com The specific structure of this compound makes it a particularly interesting candidate for ligand design.

Pyridine is a classic N-donor ligand, but the presence of other functional groups on the ring significantly modulates its properties. This compound can be considered a multifunctional ligand.

Chelation : It has the potential to act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the hydroxyl oxygen. Deprotonation of the hydroxyl group would yield a monoanionic, bidentate N,O-chelating ligand. This chelate effect typically results in the formation of highly stable metal complexes.

Steric and Electronic Tuning : The n-butyl group at the 6-position (ortho to the nitrogen) exerts a significant steric influence, which can affect the coordination number and geometry of the resulting metal complex. This steric hindrance can be exploited to favor specific catalytic pathways or to stabilize reactive species. Electronically, the hydroxyl group and the alkyl group modify the electron density of the pyridine ring, affecting its σ-donating and π-accepting properties.

The synthesis of transition metal complexes with pyridinyl alcohol ligands is well-documented, and these complexes have shown utility in various catalytic transformations. rsc.org The structural features of this compound align well with those of successful ligands in this class.

Table 2: Comparison of Ligand Features

LigandDonor AtomsChelate TypeSubstituent EffectsPotential Metal Partners
PyridineNMonodentateBaseline electronic/steric profileRu, Rh, Pd, Cu, Fe, Co
2,2'-BipyridineN, N'BidentateStrong chelation, Redox-activeRu, Fe, Ir, Rh
This compound N, OBidentate (potential)Steric bulk (butyl), H-bonding/anionic site (hydroxyl)Cu, Mo, W, Co, Sc rsc.org
2-Picolinic AcidN, OBidentateAnionic carboxylate groupRu, Rh, Ir

Catalysis can be broadly divided into homogeneous (catalyst in the same phase as reactants) and heterogeneous (catalyst in a different phase) systems. Metal complexes of this compound could find applications in both domains.

Homogeneous Catalysis : Soluble metal complexes of this compound could catalyze a range of organic transformations. For example, complexes of pyridinyl alcohols have been successfully used as catalysts for olefin epoxidation and polymerization reactions. rsc.org The hydroxyl group can play a crucial role, participating in proton-coupled electron transfer steps or acting as a hemilabile group that can reversibly bind to the metal center, opening up a coordination site for substrate binding. Molecular catalysts offer the advantage of having discrete, well-defined active sites, which allows for detailed mechanistic studies and rational catalyst design. nih.gov

Heterogeneous Catalysis : To combine the high selectivity of molecular catalysts with the ease of separation of solid catalysts, the this compound ligand or its metal complexes could be immobilized on a solid support. The hydroxyl group provides a convenient anchor point for grafting the molecule onto supports like silica, alumina, or polymeric resins. Such supported catalysts are highly desirable for industrial processes as they simplify product purification and catalyst recycling. Protic ligands, such as pyrazoles, immobilized on supports have shown significant promise in catalysis. orientjchem.org

Studies on related transition metal complexes have shown that ligand choice is critical for catalytic efficiency in processes like phenol (B47542) oxidation. nih.gov The unique combination of steric and electronic features in this compound suggests it could be a valuable ligand for developing new, efficient catalysts.

Electrochemical Sensor Development and Chemoresponsive Materials

Electrochemical sensors are devices that translate a chemical interaction into a measurable electrical signal, offering a powerful tool for the detection of various analytes. nih.gov The development of these sensors often relies on modifying an electrode surface with a material that has a specific affinity for the target analyte.

The structure of this compound makes it an excellent candidate for use as a chemoresponsive material in electrochemical sensors. Research has demonstrated that pyridinol derivatives can be used to modify electrodes for the sensitive detection of analytes. For instance, a gold electrode modified with 2-pyridinol-1-oxide (B179263) was used to detect europium ions dntb.gov.uaresearchgate.net, and a carbon paste electrode was modified to sense 3,5,6-trichloro-2-pyridinol. mdpi.com

A hypothetical sensor based on this compound could be fabricated by immobilizing the molecule onto the surface of a working electrode (e.g., glassy carbon or gold). This could be achieved through electropolymerization or by casting a solution of the compound mixed with a conductive matrix onto the surface. The resulting modified electrode could detect analytes such as:

Heavy Metal Ions : The N,O-chelating site could selectively bind to specific metal ions (e.g., Cu²⁺, Pb²⁺, Hg²⁺). This binding event would alter the electrochemical properties of the surface, leading to a change in the voltammetric or amperometric response that is proportional to the analyte concentration.

Organic Molecules : The hydroxyl and pyridine groups can engage in hydrogen bonding with other molecules, providing a mechanism for detecting certain organic pollutants or biomolecules.

The development of such sensors provides a route for rapid, low-cost, and portable analysis, which is crucial for environmental monitoring and other applications. nih.gov

Table 3: Components of a Hypothetical Electrochemical Sensor Using this compound

ComponentMaterial/MethodFunction
TransducerGlassy Carbon Electrode (GCE)Provides the conductive surface for electrochemical measurements.
Recognition ElementThis compoundImmobilized on the GCE surface; selectively interacts with the target analyte.
Immobilization MethodDrop-casting with Nafion, or ElectropolymerizationAnchors the recognition element to the electrode surface.
Detection TechniqueDifferential Pulse Voltammetry (DPV) or Cyclic Voltammetry (CV)Measures the change in current response upon analyte binding.
Target AnalyteMetal Ions (e.g., Cu²⁺, Eu³⁺)Binds to the pyridinol ligand, causing a detectable signal. dntb.gov.ua

Corrosion Inhibition Studies and Surface Interactions

Pyridin-3-ol and its derivatives are recognized for their potential as corrosion inhibitors for various metals and alloys. The efficacy of these organic compounds typically stems from their ability to adsorb onto the metal surface, forming a protective layer that impedes the corrosive process. The lone pair of electrons on the nitrogen atom, the π-electrons of the pyridine ring, and the presence of other functional groups can all contribute to this adsorption through electrostatic interactions and the formation of coordinate bonds with the vacant d-orbitals of the metal.

Studies on various pyridine derivatives have demonstrated their effectiveness as corrosion inhibitors. For instance, research on mild steel in acidic environments has shown that the substitution on the pyridine ring plays a crucial role in the inhibitor's performance. Generally, derivatives with electron-donating groups exhibit enhanced inhibition efficiency due to increased electron density on the molecule, which facilitates stronger adsorption onto the metal surface. researchgate.net

A comparative study on the corrosion inhibition of N80 steel in a 0.5 M HCl solution evaluated three different pyridine derivatives: 4-hydroxypyridine, 4-aminopyridine, and 4-mercaptopyridine. emerald.comresearchgate.net The results, summarized in the table below, indicated that the nature of the functional group significantly influences the inhibition efficiency.

Table 1: Comparison of Corrosion Inhibition Efficiency of Pyridine Derivatives

Inhibitor Concentration (mM) Inhibition Efficiency (%)
4-Hydroxypyridine 5 85.2
4-Aminopyridine 5 90.1
4-Mercaptopyridine 5 94.3

Data sourced from studies on N80 steel in 0.5 M HCl. emerald.comresearchgate.net

The data suggests that the presence of a hydroxyl group, as in 4-hydroxypyridine, contributes to effective corrosion inhibition. emerald.comresearchgate.net By analogy, the hydroxyl group in this compound would be expected to play a similar role. The butyl group, being an electron-donating alkyl group, could further enhance the electron density on the pyridine ring, potentially leading to stronger adsorption and improved corrosion protection. The adsorption of such molecules on a metal surface is often described by isotherms like the Langmuir adsorption model, which characterizes the formation of a monolayer of the inhibitor on the metal. researchgate.netfrontiersin.org Theoretical studies using Density Functional Theory (DFT) often complement experimental work by providing insights into the electronic properties of the inhibitor molecules and their interaction mechanisms with metal surfaces. emerald.comeurjchem.com

Applications in Dye Chemistry and Optoelectronic Materials

The pyridinol and pyridone structures are known chromophores and are utilized as building blocks in the synthesis of various dyes. Azo dyes, which contain the R-N=N-R' functional group, are a prominent class of synthetic colorants. The coupling of a diazotized amine with an electron-rich coupling component, such as a pyridinol, can yield brightly colored azo dyes.

Research has been conducted on the synthesis of azo disperse dyes using 1-substituted 2-hydroxy-6-pyridone derivatives. scirp.org These dyes have shown good affinity and fastness properties on polyester fabrics, producing a range of yellow to orange hues. scirp.org The properties of these dyes are influenced by the substituents on the pyridone ring and the aromatic amine used for diazotization. scirp.org A patent also describes cyan dye-releasing compounds based on 6-(2-thienylazo)-3-pyridinol, indicating the utility of the 3-pyridinol structure in creating dyes. google.com Given these precedents, this compound could serve as a valuable coupling component in the synthesis of novel azo dyes. The butyl group could enhance the solubility of the resulting dye in organic solvents and polymer matrices, which is advantageous for applications in disperse dyeing.

Table 2: Properties of Azo Disperse Dyes Derived from 1-Substituted 2-Hydroxy-6-pyridone

Diazo Component (p-substituted aniline) λmax (nm) in DMF Molar Extinction Coefficient (l mol⁻¹ cm⁻¹) Color on Polyester
H 404 5.33 x 10⁴ Bright Yellow
CH₃ 420 6.12 x 10⁴ Greenish Yellow
OCH₃ 435 7.25 x 10⁴ Golden Yellow
Cl 425 6.88 x 10⁴ Bright Yellow
NO₂ 464 8.55 x 10⁴ Orange

Data represents dyes synthesized from various p-substituted anilines coupled with a 1-substituted 2-hydroxy-6-pyridone derivative. scirp.org

In the realm of optoelectronic materials, pyridine derivatives are investigated for their potential use in devices like dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). The electronic properties of the pyridine ring, which can be tuned through substitution, make it a suitable component in molecules designed for light absorption and charge transfer. chemmethod.comchemmethod.com For instance, pyridyl-fluorene derivatives have been theoretically evaluated as dye sensitizers in DSSCs, where the pyridine moiety can act as an electron acceptor or part of a π-conjugated bridge. chemmethod.comchemmethod.com The introduction of a butyl group onto the pyridinol framework could influence the material's solubility, film-forming properties, and molecular packing, all of which are critical factors in the performance of optoelectronic devices. While specific studies on this compound for these applications are not available, the broader research into pyridinol and pyridine derivatives suggests a promising avenue for future exploration. researchgate.net

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